2-[(2-hydroxyethyl)amino]-N-[3-(trifluoromethyl)phenyl]nicotinamide hydrochloride
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Description
The compound “2-[(2-hydroxyethyl)amino]-N-[3-(trifluoromethyl)phenyl]nicotinamide hydrochloride” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is often used in medicinal chemistry to improve the biological activity of a compound . The molecule also contains a hydroxyethylamino group (-NH-CH2-CH2-OH), which could potentially participate in hydrogen bonding, and a nicotinamide group, which is a component of many bioactive compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the trifluoromethyl group, the formation of the amine linkage, and the incorporation of the nicotinamide group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The trifluoromethyl group is generally quite stable but can participate in certain reactions under specific conditions . The amine and hydroxyl groups could potentially be involved in a variety of reactions, including acid-base reactions and hydrogen bonding .Mechanism of Action
properties
IUPAC Name |
2-(2-hydroxyethylamino)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2.ClH/c16-15(17,18)10-3-1-4-11(9-10)21-14(23)12-5-2-6-19-13(12)20-7-8-22;/h1-6,9,22H,7-8H2,(H,19,20)(H,21,23);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCFFKQGNXWEKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(N=CC=C2)NCCO)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>54.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47201258 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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